molecular formula C16H18ClNO B1328304 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine CAS No. 103827-03-8

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Cat. No.: B1328304
CAS No.: 103827-03-8
M. Wt: 275.77 g/mol
InChI Key: IGRXBYJZAZLTDD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit mitochondrial ATPase and porin, thereby affecting ATP production . The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRXBYJZAZLTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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